molecular formula C14H8F6N6 B2839177 2-[(1Z)-1-cyano-2-(dimethylamino)eth-1-en-1-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 338786-57-5

2-[(1Z)-1-cyano-2-(dimethylamino)eth-1-en-1-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2839177
CAS No.: 338786-57-5
M. Wt: 374.25
InChI Key: PRIYATJMSDYILD-VOTSOKGWSA-N
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Description

2-[(1Z)-1-cyano-2-(dimethylamino)eth-1-en-1-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with cyano, dimethylamino, and trifluoromethyl groups

Preparation Methods

The synthesis of 2-[(1Z)-1-cyano-2-(dimethylamino)eth-1-en-1-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrimidine scaffold.

    Introduction of the cyano and dimethylamino groups: This is achieved through nucleophilic substitution reactions using suitable reagents.

    Addition of trifluoromethyl groups: This step often involves the use of trifluoromethylating agents under specific reaction conditions to introduce the trifluoromethyl groups at the desired positions.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

2-[(1Z)-1-cyano-2-(dimethylamino)eth-1-en-1-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of cyano and other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrazolo[1,5-a]pyrimidine core, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(1Z)-1-cyano-2-(dimethylamino)eth-1-en-1-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar compounds to 2-[(1Z)-1-cyano-2-(dimethylamino)eth-1-en-1-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. These compounds share a common core structure but differ in their functional groups, leading to variations in their chemical and biological properties. Some similar compounds include:

Properties

IUPAC Name

2-[(Z)-1-cyano-2-(dimethylamino)ethenyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F6N6/c1-25(2)6-7(4-21)11-8(5-22)12-23-9(13(15,16)17)3-10(14(18,19)20)26(12)24-11/h3,6H,1-2H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIYATJMSDYILD-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C1=NN2C(=CC(=NC2=C1C#N)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C1=NN2C(=CC(=NC2=C1C#N)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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